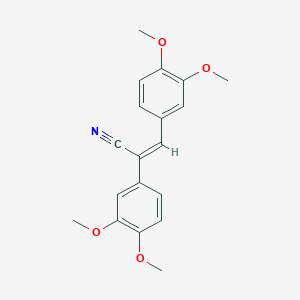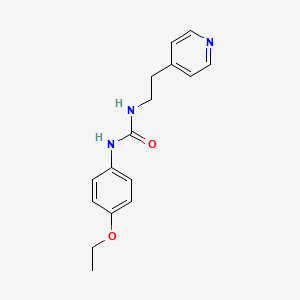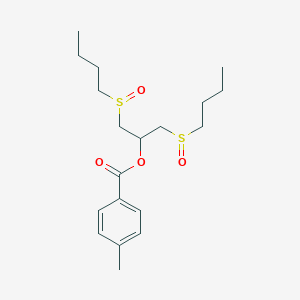
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of butylsulfinyl groups attached to a propan-2-yl backbone, which is further esterified with 4-methylbenzoate. The unique structural features of this compound make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propan-2-yl Backbone: The initial step involves the preparation of the propan-2-yl backbone through a series of reactions, such as alkylation or reduction.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups are introduced via sulfoxidation reactions, where butyl sulfides are oxidized to sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification with 4-Methylbenzoate: The final step involves the esterification of the propan-2-yl backbone with 4-methylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfoxide groups can be further oxidized to sulfones using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the 4-methylbenzoate moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate involves its interaction with molecular targets through its functional groups. The sulfoxide groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(aryloxy)propan-2-amines: Known for their antileishmanial activity.
1,3-Bis(1,2,4-triazol-1-yl)propane: Used in various chemical reactions and as a ligand in coordination chemistry.
1,3-Bis(4-aminophenyl)-2-propylbenzene: Utilized in the synthesis of polymers and materials.
Uniqueness
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is unique due to its combination of butylsulfinyl and 4-methylbenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in multiple fields make it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKCAJAHKMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
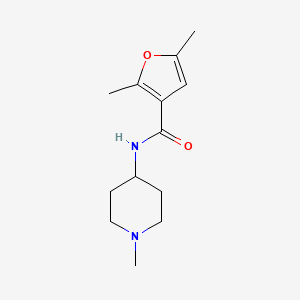
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
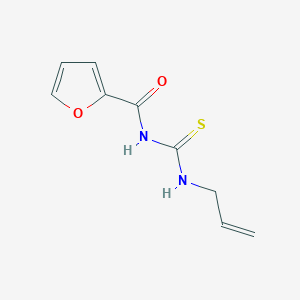
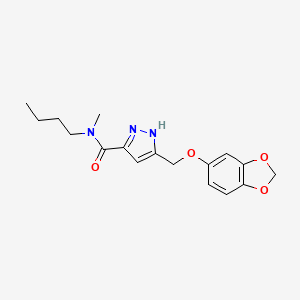
![N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide](/img/structure/B4964999.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)
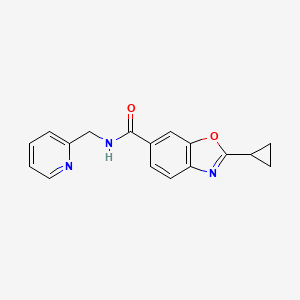
![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4965026.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
